molecular formula C12H8N4O B13254348 6-(Pyridin-3-yl)imidazo[1,2-a]pyrazine-3-carbaldehyde

6-(Pyridin-3-yl)imidazo[1,2-a]pyrazine-3-carbaldehyde

Cat. No.: B13254348
M. Wt: 224.22 g/mol
InChI Key: XYRKITIGZUXNPU-UHFFFAOYSA-N
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Description

6-(Pyridin-3-yl)imidazo[1,2-a]pyrazine-3-carbaldehyde is a heterocyclic compound that features both pyridine and imidazo[1,2-a]pyrazine moieties. This compound is of significant interest in organic synthesis and pharmaceutical chemistry due to its versatile reactivity and potential biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Pyridin-3-yl)imidazo[1,2-a]pyrazine-3-carbaldehyde typically involves multi-step reactions starting from readily available precursors. One common method includes the cyclization of pyridine derivatives with appropriate aldehydes and amines under controlled conditions. For instance, the reaction of 3-pyridinecarboxaldehyde with 2-aminopyrazine in the presence of a suitable catalyst can yield the desired compound .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely involve optimization of the laboratory-scale synthesis routes to achieve higher yields and purity. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions .

Chemical Reactions Analysis

Types of Reactions

6-(Pyridin-3-yl)imidazo[1,2-a]pyrazine-3-carbaldehyde undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogens, alkylating agents.

Major Products Formed

Scientific Research Applications

6-(Pyridin-3-yl)imidazo[1,2-a]pyrazine-3-carbaldehyde has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound in drug discovery programs targeting various diseases.

    Industry: Utilized in the development of novel materials and catalysts.

Mechanism of Action

The mechanism of action of 6-(Pyridin-3-yl)imidazo[1,2-a]pyrazine-3-carbaldehyde is not fully elucidated, but it is believed to interact with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors involved in disease processes, leading to therapeutic effects. The exact molecular targets and pathways are subject to ongoing research .

Comparison with Similar Compounds

Similar Compounds

    Imidazo[1,2-a]pyridine derivatives: These compounds share a similar core structure and exhibit comparable reactivity and biological activities.

    Imidazo[1,2-a]pyrazine derivatives:

Uniqueness

6-(Pyridin-3-yl)imidazo[1,2-a]pyrazine-3-carbaldehyde is unique due to the presence of both pyridine and imidazo[1,2-a]pyrazine moieties, which confer distinct reactivity and potential biological activities. This dual functionality makes it a valuable compound for diverse applications in research and industry .

Properties

Molecular Formula

C12H8N4O

Molecular Weight

224.22 g/mol

IUPAC Name

6-pyridin-3-ylimidazo[1,2-a]pyrazine-3-carbaldehyde

InChI

InChI=1S/C12H8N4O/c17-8-10-5-15-12-6-14-11(7-16(10)12)9-2-1-3-13-4-9/h1-8H

InChI Key

XYRKITIGZUXNPU-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CN=C1)C2=CN3C(=CN=C3C=N2)C=O

Origin of Product

United States

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